molecular formula C7H13N3O B13188604 4-(4-amino-1H-pyrazol-1-yl)butan-1-ol

4-(4-amino-1H-pyrazol-1-yl)butan-1-ol

Cat. No.: B13188604
M. Wt: 155.20 g/mol
InChI Key: OBSUEHAJQAHGEC-UHFFFAOYSA-N
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Description

4-(4-amino-1H-pyrazol-1-yl)butan-1-ol is a chemical compound with the molecular formula C7H13N3O. It features a pyrazole ring substituted with an amino group and a butanol chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-amino-1H-pyrazol-1-yl)butan-1-ol typically involves the reaction of a pyrazole derivative with an appropriate butanol precursor. One common method involves the use of hydrazine derivatives and enaminones, catalyzed by iodine in the presence of Selectfluor . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-(4-amino-1H-pyrazol-1-yl)butan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions include nitro derivatives, hydrogenated pyrazole compounds, and various substituted derivatives depending on the reagents and conditions used .

Mechanism of Action

The mechanism of action of 4-(4-amino-1H-pyrazol-1-yl)butan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group and pyrazole ring play crucial roles in binding to active sites and modulating the activity of these targets. The compound can inhibit or activate various biochemical pathways, depending on its structure and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

    4-(1H-pyrazol-1-yl)butan-2-amine: Similar structure but with an amine group instead of an alcohol.

    2-(4-amino-1H-pyrazol-1-yl)ethan-1-ol: Shorter carbon chain but similar functional groups.

    4-(1H-imidazol-1-yl)phenol: Contains an imidazole ring instead of a pyrazole ring .

Uniqueness

4-(4-amino-1H-pyrazol-1-yl)butan-1-ol is unique due to its specific combination of a pyrazole ring, amino group, and butanol chain. This structure provides distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C7H13N3O

Molecular Weight

155.20 g/mol

IUPAC Name

4-(4-aminopyrazol-1-yl)butan-1-ol

InChI

InChI=1S/C7H13N3O/c8-7-5-9-10(6-7)3-1-2-4-11/h5-6,11H,1-4,8H2

InChI Key

OBSUEHAJQAHGEC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN1CCCCO)N

Origin of Product

United States

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